![molecular formula C20H14O2 B1244146 Benzo[a]pyrene-cis-7,8-dihydrodiol](/img/structure/B1244146.png)
Benzo[a]pyrene-cis-7,8-dihydrodiol
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Overview
Description
Benzo[a]pyrene-cis-7,8-dihydrodiol is a member of pyrenes.
Scientific Research Applications
Carcinogenic Properties and Mutagenic Effects
Benzo[a]pyrene-cis-7,8-dihydrodiol has been extensively studied for its role in carcinogenesis and mutagenesis. It has been identified as a potent initiator of tumours in mouse skin and is almost as active as benzo[a]pyrene itself in this capacity. The 7,8-dihydrodiol is also known for its high reactivity and mutagenic properties when interacting with DNA and RNA, showing a high level of stereoselectivity in these interactions. This compound is a key intermediate in the conversion of benzo[a]pyrene to the highly potent mutagen and carcinogen benzo[a]pyrene diol epoxide, emphasizing its significance in the field of carcinogenic research (Macnab et al., 1976); (Koreeda et al., 1978).
Metabolic Pathways and Enzymatic Interactions
Research has delved into the metabolism of Benzo[a]pyrene-cis-7,8-dihydrodiol, revealing insights into its metabolic pathways and enzymatic interactions. It is metabolized by the rat liver monooxygenase system into diastereomeric epoxides, which are highly reactive and toxic. This understanding is crucial for comprehending the biological mechanisms of polycyclic aromatic hydrocarbon activation and the formation of carcinogenic compounds (Thakker et al., 1978).
Environmental Impacts and Microbial Degradation
Studies have also focused on the environmental impacts of Benzo[a]pyrene-cis-7,8-dihydrodiol, particularly its degradation by microorganisms like Mycobacterium vanbaalenii PYR-1. This bacterium oxidizes Benzo[a]pyrene-cis-7,8-dihydrodiol with dioxygenases and monooxygenases, offering insights into potential bioremediation strategies for environmental pollutants (Moody et al., 2004).
Role in Human and Animal Health
The compound's impact on human and animal health has been a significant area of research. For instance, studies on human skin have revealed variations in the stereoselective metabolism of Benzo[a]pyrene-cis-7,8-dihydrodiol, which could be important in determining individual susceptibility to carcinogenesis caused by polycyclic aromatic hydrocarbons (Hall & Grover, 1988).
properties
Molecular Formula |
C20H14O2 |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(7R,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20+/m0/s1 |
InChI Key |
YDXRLMMGARHIIC-FXAWDEMLSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@@H]([C@@H]5O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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